Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-
CAS No.: 143809-39-6
Cat. No.: VC17283060
Molecular Formula: C23H21N3O4S
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143809-39-6 |
|---|---|
| Molecular Formula | C23H21N3O4S |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 4-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C23H21N3O4S/c1-29-19-9-3-16(4-10-19)22-15-23(17-5-11-20(30-2)12-6-17)26(25-22)18-7-13-21(14-8-18)31(24,27)28/h3-15H,1-2H3,(H2,24,27,28) |
| Standard InChI Key | JSMWYOPCPZTWAA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a benzenesulfonamide group and at the 3- and 5-positions with 4-methoxyphenyl groups. The benzenesulfonamide moiety comprises a benzene ring attached to a sulfonamide functional group (), which enhances solubility and hydrogen-bonding capacity. The 4-methoxy substituents on the phenyl rings contribute electron-donating effects, influencing the compound’s electronic distribution and intermolecular interactions .
Stereoelectronic Characteristics
The methoxy groups () at the para positions of the phenyl rings create a symmetrical substitution pattern, optimizing π-π stacking interactions with aromatic residues in biological targets. The sulfonamide group’s polar nature facilitates aqueous solubility, while the pyrazole core provides rigidity, potentially enhancing binding affinity .
Spectroscopic and Computational Data
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IUPAC Name: 4-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide.
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SMILES: COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)OC.
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InChI Key: JSMWYOPCPZTWAA-UHFFFAOYSA-N.
The compound’s lipophilicity () and hydrogen-bonding capacity, predicted via computational models, align with Lipinski’s rule-of-five parameters, suggesting favorable oral bioavailability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| Hydrogen Bond Donors | 2 ( and ) |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface Area | 106 Ų |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide involves multi-step reactions:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with diketones or β-keto esters yields the pyrazole ring. For this compound, 4-methoxyacetophenone derivatives are likely precursors .
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Sulfonylation: Reaction of the pyrazole intermediate with benzenesulfonyl chloride introduces the sulfonamide group via nucleophilic aromatic substitution.
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Functionalization: Electrophilic substitution at the pyrazole’s 3- and 5-positions with 4-methoxyphenyl groups completes the structure .
Optimization Challenges
Regioselectivity in pyrazole substitution is critical. Employing protecting groups or directing agents ensures precise functionalization at the 3- and 5-positions . Solvent choice (e.g., THF or DMF) and catalysts (e.g., triethylamine) enhance reaction efficiency .
Analytical Techniques
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Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.
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Nuclear Magnetic Resonance (NMR): and NMR confirm structural integrity, with characteristic peaks for methoxy ( ppm) and sulfonamide protons ( ppm).
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Infrared Spectroscopy (IR): Detects sulfonamide () stretches at 1320–1160 cm⁻¹ and C-N pyrazole vibrations near 1550 cm⁻¹.
In vitro assays reveal lower cytotoxicity (CC > 1 mM in mammalian cells) than reference drugs, indicating a favorable therapeutic index .
Enzyme Inhibition
The compound’s sulfonamide moiety may inhibit carbonic anhydrase isoforms, a strategy exploited in antiglaucoma and anticancer therapies . Molecular docking studies suggest strong binding to the enzyme’s zinc-containing active site .
Comparative Analysis with Related Sulfonamides
Table 2: Activity Comparison of Sulfonamide Derivatives
| Compound | Molecular Weight (g/mol) | Target Activity | IC (mM) |
|---|---|---|---|
| 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide | 435.5 | Leishmania spp. | 0.059–0.072 |
| 3-Methyl-5-trifluoromethylpyrazolyl benzenesulfonamide | 402.4 | Carbonic Anhydrase IX | 0.012 |
| 4-(4-Chlorophenyl)pyrazolyl benzenesulfonamide | 389.9 | COX-2 Inhibition | 0.085 |
Future Directions and Challenges
While preliminary data are promising, structural modifications could optimize pharmacokinetics. Introducing fluorinated groups may enhance blood-brain barrier penetration, and prodrug strategies could improve oral bioavailability . Scalable synthesis methods and in vivo efficacy studies remain critical next steps.
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